molecular formula C12H20N2 B14598724 Benzenedimethanamine, N,N,N',N'-tetramethyl- CAS No. 60381-62-6

Benzenedimethanamine, N,N,N',N'-tetramethyl-

Cat. No.: B14598724
CAS No.: 60381-62-6
M. Wt: 192.30 g/mol
InChI Key: SBSMXBFGGRDASE-UHFFFAOYSA-N
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Description

Benzenedimethanamine, N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzenemethanamine, where the amine groups are substituted with four methyl groups. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenedimethanamine, N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of benzenemethanamine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation of the amine groups.

Industrial Production Methods

In industrial settings, the production of Benzenedimethanamine, N,N,N’,N’-tetramethyl- often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Benzenedimethanamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: N-oxides of Benzenedimethanamine, N,N,N’,N’-tetramethyl-.

    Reduction: Secondary or primary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzenedimethanamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenedimethanamine, N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: A related compound with two methyl groups on the amine.

    Benzenemethanamine, N,N,N-trimethyl-: Another derivative with three methyl groups.

Uniqueness

Benzenedimethanamine, N,N,N’,N’-tetramethyl- is unique due to its complete methylation, which imparts distinct chemical properties and reactivity compared to its partially methylated counterparts. This makes it particularly valuable in applications requiring specific chemical behavior.

Properties

CAS No.

60381-62-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-[2-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C12H20N2/c1-13(2)9-11-7-5-6-8-12(11)10-14(3)4/h5-8H,9-10H2,1-4H3

InChI Key

SBSMXBFGGRDASE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1CN(C)C

Origin of Product

United States

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